

Technical Guide: 4-Amino-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methylbutanoic acid

Cat. No.: B3193378

[Get Quote](#)

CAS Number: 71135-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Amino-3-methylbutanoic acid**, a GABA analogue with significant potential in neuroscience and pharmaceutical research. This document collates critical physicochemical data, outlines experimental protocols, and illustrates relevant biological pathways and synthetic workflows.

Physicochemical Properties

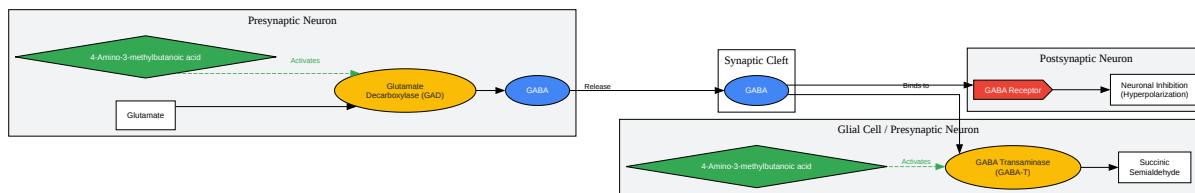
4-Amino-3-methylbutanoic acid, also known as 3-methyl-GABA, is a derivative of the inhibitory neurotransmitter γ -aminobutyric acid (GABA).^[1] Its chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	71135-23-4	[2]
Molecular Formula	C5H11NO2	[2]
Molecular Weight	117.15 g/mol	[2]
IUPAC Name	4-amino-3-methylbutanoic acid	[2]
Synonyms	3-Methyl-GABA, (±)-4-Amino-3-methylbutanoic acid	[1] [2]
SMILES	CC(CC(=O)O)CN	[2]
InChI	InChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3, (H,7,8)	[2]
InChIKey	CZGLBWZXGIAIBU-UHFFFAOYSA-N	[2]
XLogP3-AA (Predicted)	-1.5	
Topological Polar Surface Area	63.32 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	3	

Biological Activity and Mechanism of Action

4-Amino-3-methylbutanoic acid is recognized for its anticonvulsant properties.[\[1\]](#) Its primary mechanism of action involves the modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system. Specifically, it has been shown to be an activator of both GABA transaminase (GABA-T) and glutamate decarboxylase (GAD).[\[1\]](#)

- Glutamate Decarboxylase (GAD) Activation: GAD is the enzyme responsible for the synthesis of GABA from glutamate. By activating GAD, **4-Amino-3-methylbutanoic acid**


can increase the endogenous levels of GABA in the brain.[1]

- GABA Transaminase (GABA-T) Activation: GABA-T is the primary enzyme responsible for the degradation of GABA. The reported activation of GABA-T by **4-Amino-3-methylbutanoic acid** is an area that warrants further investigation to fully elucidate its role in the overall GABAergic tone.[1]

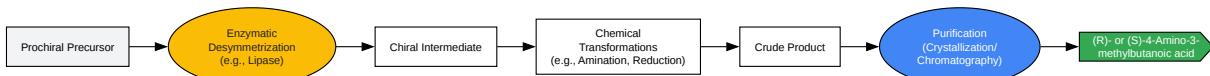
Due to its structural similarity to GABA, it is also hypothesized to interact with GABA receptors, although specific binding affinities have not been widely reported in publicly available literature. The enantiomers of the related compound, 4-amino-3-hydroxybutanoic acid (GABOB), have been shown to act as full agonists at GABA(C) receptors and also interact with GABA(B) receptors, suggesting that **4-Amino-3-methylbutanoic acid** may have a complex pharmacological profile at various GABA receptor subtypes.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of **4-Amino-3-methylbutanoic acid** within the GABAergic synapse.

[Click to download full resolution via product page](#)

Proposed mechanism of **4-Amino-3-methylbutanoic acid** in the GABAergic system.


Experimental Protocols

Synthesis of 4-Amino-3-methylbutanoic Acid

A chemoenzymatic approach has been successfully employed for the synthesis of both (R)- and (S)-enantiomers of **4-Amino-3-methylbutanoic acid**. While the full detailed protocol from the original publication requires access to the journal, the general workflow is described below. This method offers high enantioselectivity, which is crucial for pharmacological studies.

General Chemoenzymatic Synthesis Workflow:

- Starting Material: A suitable prochiral precursor is selected.
- Enzymatic Desymmetrization: A key step involves the use of an enzyme (e.g., a lipase) to selectively modify the precursor, creating a chiral intermediate. This step is critical for establishing the stereochemistry of the final product.
- Chemical Transformations: The chiral intermediate is then subjected to a series of chemical reactions to introduce the amino group and convert other functional groups to yield the final **4-Amino-3-methylbutanoic acid**. These steps may include protection/deprotection of functional groups, reduction, and amination reactions.
- Purification: The final product is purified using standard techniques such as crystallization or chromatography to obtain the desired enantiomer with high purity.

[Click to download full resolution via product page](#)

General workflow for the chemoenzymatic synthesis of **4-Amino-3-methylbutanoic acid**.

Glutamate Decarboxylase (GAD) Activity Assay

To quantify the activation of GAD by **4-Amino-3-methylbutanoic acid**, a common method involves measuring the production of GABA from glutamate.

Principle: The activity of GAD is determined by incubating the enzyme with its substrate, L-glutamate, in the presence and absence of the test compound. The amount of GABA produced is then quantified.

Materials:

- Purified GAD enzyme
- L-glutamic acid solution
- Pyridoxal 5'-phosphate (PLP) solution (as a cofactor)
- **4-Amino-3-methylbutanoic acid** solution (test compound)
- Reaction buffer (e.g., potassium phosphate buffer, pH adjusted)
- Stopping solution (e.g., perchloric acid)
- Method for GABA quantification (e.g., HPLC with pre-column derivatization, or a coupled enzymatic assay)

Procedure:

- Prepare reaction mixtures containing the reaction buffer, PLP, and either the test compound at various concentrations or a vehicle control.
- Pre-incubate the mixtures at the optimal temperature for the enzyme (e.g., 37 °C).
- Initiate the reaction by adding the GAD enzyme and L-glutamic acid.
- Incubate for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stopping solution.
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for GABA content using a suitable quantification method.

- Calculate the percentage of GAD activation by comparing the amount of GABA produced in the presence of the test compound to the control.

GABA Transaminase (GABA-T) Activity Assay

The effect of **4-Amino-3-methylbutanoic acid** on GABA-T activity can be assessed by measuring the conversion of GABA to succinic semialdehyde.

Principle: A coupled-enzyme assay is often used where the product of the GABA-T reaction, succinic semialdehyde, is further converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

- Purified GABA-T enzyme
- GABA solution
- α -ketoglutarate solution
- Succinic semialdehyde dehydrogenase (SSADH)
- NADP⁺ solution
- 4-Amino-3-methylbutanoic acid** solution (test compound)
- Reaction buffer (e.g., Tris-HCl buffer, pH adjusted)

Procedure:

- In a multi-well plate, prepare reaction mixtures containing the reaction buffer, NADP⁺, SSADH, α -ketoglutarate, and either the test compound at various concentrations or a vehicle control.
- Add the GABA-T enzyme to each well.
- Initiate the reaction by adding GABA.

- Immediately measure the absorbance at 340 nm at regular intervals using a plate reader to determine the rate of NADPH formation.
- Calculate the effect of the test compound on GABA-T activity by comparing the reaction rates in the presence of the compound to the control.

Applications in Research and Drug Development

4-Amino-3-methylbutanoic acid and its derivatives are valuable tools for:

- Probing the GABAergic System: Due to its specific interactions with key enzymes in GABA metabolism, it can be used to study the regulation of GABA levels in different brain regions and under various physiological and pathological conditions.
- Anticonvulsant Drug Discovery: Its demonstrated anticonvulsant activity makes it a lead compound for the development of novel antiepileptic drugs with potentially unique mechanisms of action.
- Neuropharmacological Research: As a GABA analogue, it can be used to investigate the structure-activity relationships of ligands for GABA receptors and enzymes, aiding in the design of more potent and selective modulators of the GABAergic system.

Conclusion

4-Amino-3-methylbutanoic acid is a compound of significant interest for researchers in neuroscience and drug development. Its ability to modulate the GABAergic system through the activation of GAD and GABA-T presents a unique pharmacological profile. The chemoenzymatic synthesis provides a reliable route to enantiomerically pure forms of the compound, enabling detailed structure-activity relationship studies. Further investigation into its specific interactions with GABA receptor subtypes and its *in vivo* efficacy and safety profile will be crucial for realizing its full therapeutic potential. This technical guide serves as a foundational resource for scientists working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ -Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino-3-methylbutanoic acid | C5H11NO2 | CID 3539719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Amino-3-methylbutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3193378#4-amino-3-methylbutanoic-acid-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com